molecular formula C13H14N2O B5747713 N-isopropyl-2-quinolinecarboxamide

N-isopropyl-2-quinolinecarboxamide

Cat. No.: B5747713
M. Wt: 214.26 g/mol
InChI Key: MWZFFJAEAZQGLX-UHFFFAOYSA-N
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Description

“N-isopropyl-2-quinolinecarboxamide” is a chemical compound with the molecular formula C13H14N2O . It has an average mass of 214.263 Da and a monoisotopic mass of 214.110611 Da .


Synthesis Analysis

The synthesis of quinolinecarboxamide derivatives, including “this compound”, has been reported in the literature . These compounds have been synthesized as potential histone deacetylase (HDAC) inhibitors . HDACs are a group of enzymes that regulate the process of deacetylation of histones, which is involved in the regulation of chromatin structure and gene expression .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring attached to a carboxamide group via an isopropyl linker . The exact three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

N-isopropylquinoline-2-carboxamide, also known as TimTec1_007436 or N-isopropyl-2-quinolinecarboxamide, primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .

Mode of Action

This compound interacts with its targets, leading to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes induce apoptosis, a form of programmed cell death, in cancer cells . The compound also inhibits Pim-1 kinase , with one study showing that a derivative of the compound had an inhibition percentage of 82.27% .

Biochemical Pathways

The compound affects the apoptosis pathway, a crucial biochemical pathway in cancer treatment . By down-regulating Bcl-2 and up-regulating BAX and Caspase-3, the compound triggers apoptosis in cancer cells . This leads to a decrease in cell survival and proliferation, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied in silico . These properties impact the compound’s bioavailability, determining how much of the compound reaches its site of action .

Result of Action

The primary result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . The compound also inhibits Pim-1 kinase, further contributing to its anti-proliferative effects .

Future Directions

The future directions for research on “N-isopropyl-2-quinolinecarboxamide” and related compounds could involve further exploration of their potential as HDAC inhibitors . This could include studies on their efficacy in various cancer models, their pharmacokinetics and toxicity profiles, and the development of more potent and selective derivatives.

Properties

IUPAC Name

N-propan-2-ylquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9(2)14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZFFJAEAZQGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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